![molecular formula C24H24O3 B105342 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid CAS No. 158938-08-0](/img/structure/B105342.png)
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Overview
Description
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid is an organic compound that belongs to the class of terphenyl derivatives This compound is characterized by the presence of a pentyloxy group attached to the terphenyl backbone, which consists of three benzene rings connected in a linear arrangement The carboxylic acid group is located at the terminal position of the terphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of coupling reactions, such as Suzuki-Miyaura cross-coupling, using appropriate aryl halides and boronic acids.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via etherification reactions, where a suitable pentyloxy precursor is reacted with the terphenyl intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the terphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of liquid crystals and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of advanced materials with specific properties, such as high thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid depends on its specific application. In materials science, its unique structure allows it to form ordered phases, such as liquid crystalline phases, which are essential for the development of advanced materials. In biological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can be compared with other terphenyl derivatives, such as:
4’‘-(Methoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with a methoxy group instead of a pentyloxy group.
4’‘-(Ethoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.
4’‘-(Butoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with a butoxy group instead of a pentyloxy group.
The uniqueness of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid lies in the specific properties imparted by the pentyloxy group, such as increased hydrophobicity and potential for forming specific molecular interactions.
Biological Activity
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, also known as a terphenyl derivative, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H26O2
- Molecular Weight : 350.45 g/mol
- IUPAC Name : this compound
This compound comprises a benzoic acid moiety linked to a terphenyl framework, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Research has shown that it may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Discussion
The findings surrounding the biological activity of this compound highlight its potential as a therapeutic agent in various medical fields. Its antioxidant and anti-inflammatory properties could make it beneficial for conditions characterized by oxidative stress and chronic inflammation.
Further research is warranted to explore the full spectrum of its biological effects, including detailed mechanistic studies and clinical trials to evaluate its efficacy and safety in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is typically employed:
Suzuki-Miyaura cross-coupling : React 4-bromobenzoic acid with 4-pentoxyphenylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under inert atmosphere. Optimize temperature (80–100°C) and base (e.g., Na₂CO₃) to enhance yield .
Hydrolysis : Convert intermediate esters to the carboxylic acid using aqueous NaOH or HCl .
- Characterization : Confirm purity via HPLC (>98%) and structure via ¹H/¹³C NMR, FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers address low yields during the Suzuki coupling step?
- Troubleshooting :
- Catalyst loading : Increase Pd catalyst concentration (1–2 mol%) or switch to more active ligands (e.g., SPhos) .
- Oxygen sensitivity : Ensure rigorous degassing of solvents to prevent Pd oxidation.
- Side products : Monitor for homocoupling byproducts via TLC; recrystallize or use column chromatography for purification .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Key data :
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and THF. Pre-dissolve in DMSO for biological assays .
- Thermal stability : Decomposes above 250°C (DSC/TGA analysis recommended) .
- pKa : ~4.2 (carboxylic acid); adjust buffer pH for solubility in aqueous systems .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on substituent effects at the pentoxy and benzoic acid groups .
- QSAR analysis : Correlate logP values (calculated via ChemAxon) with antimicrobial efficacy using regression models .
- Validation : Synthesize top-ranked derivatives and test in vitro (e.g., MIC assays against S. aureus) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case example : If antimicrobial studies show variability:
Standardize assays : Use CLSI guidelines for broth microdilution, control inoculum size, and include reference strains .
Check compound stability : Perform HPLC stability tests in assay media (e.g., DMEM at 37°C) to rule out degradation .
Synergy studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiating effects .
Q. How can researchers investigate its potential as a liquid crystal (LC) material?
- Experimental design :
Mesophase characterization : Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify smectic/nematic phases. The pentoxy chain promotes lamellar ordering .
Dielectric measurements : Evaluate anisotropy in LC phases using impedance spectroscopy .
Compare analogs : Replace pentoxy with shorter/longer alkoxy chains to optimize transition temperatures .
Q. What advanced techniques validate its interaction with serum proteins in pharmacokinetic studies?
- Methods :
Properties
IUPAC Name |
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUMVXKBCYBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158938-08-0 | |
Record name | 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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